molecular formula C₂₂H₂₈N₂O₅ B1140842 9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether CAS No. 1262639-66-6

9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether

Cat. No. B1140842
CAS RN: 1262639-66-6
M. Wt: 400.47
InChI Key:
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Description

9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether belongs to a class of compounds that are of significant interest in organic chemistry due to their complex molecular structures and the potential for a wide range of chemical reactions and properties. Studies on related compounds, such as hydroxy derivatives of anthraquinones and acridines, provide valuable insights into the synthesis methods, molecular structure, chemical and physical properties, and potential applications in various fields.

Synthesis Analysis

The synthesis of complex organic molecules like 9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether often involves multi-step reactions, including the formation of intermediates, use of catalysts, and specific reaction conditions to achieve the desired product. For example, the synthesis of 9,10-dihydroacridines through a cascade of SN2′–SNAr reactions, elimination, and reduction processes highlights the intricate steps involved in synthesizing similar complex molecules (Gupta, Bharadwaj, & Singh, 2016).

Molecular Structure Analysis

The molecular structure of compounds like 9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses reveal the arrangement of atoms, stereochemistry, and conformational dynamics crucial for understanding the chemical behavior and reactivity of the molecule.

Chemical Reactions and Properties

Compounds in this chemical family exhibit a range of chemical reactions, including hydride transfer reactions, photocatalytic oxygenation, and reactions with hydride acceptors. For example, the reactivity of substituted dihydroacridines in hydride transfer reactions showcases the potential for electron, proton, and hydride transfer processes in similar compounds (Fukuzumi, Ohkubo, Tokuda, & Suenobu, 2000).

Scientific Research Applications

Biodegradation and Fate in the Environment

  • The biodegradation and fate of organic compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. Specific microorganisms capable of degrading such compounds aerobically have been identified, providing insights into potential bioremediation strategies for environmental contamination (S. Thornton et al., 2020) more details.

Advanced Material Applications

  • Chemical modification of compounds such as xylan can lead to the development of new biopolymers with specific properties, indicating the potential of chemical modifications in creating materials with tailored functionalities. Such materials could have applications ranging from drug delivery to antimicrobial agents (K. Petzold-Welcke et al., 2014) more details.

Fuel and Energy

  • The potential of compounds like di-methyl ether (DME) as alternative fuels for compression-ignition engines has been explored, highlighting the importance of organic compounds in seeking renewable and cleaner energy sources (C. Arcoumanis et al., 2008) more details.

Polymer Science

  • The application of polymer membranes for purification, such as separating methanol/methyl tert-butyl ether (MTBE) via pervaporation, showcases the role of organic chemistry in developing advanced separation technologies (A. Pulyalina et al., 2020) more details.

properties

IUPAC Name

[(S)-[(2R)-5-hydroxy-5-(1-hydroxyethyl)-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-13(25)22(27)12-24-9-7-15(22)10-20(24)21(29-14(2)26)17-6-8-23-19-5-4-16(28-3)11-18(17)19/h4-6,8,11,13,15,20-21,25,27H,7,9-10,12H2,1-3H3/t13?,15?,20-,21+,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPBLFZAYXMSRB-SJWYHLFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1(CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether

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